Cas no 2287331-93-3 (tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure incorporates a benzotriazole moiety, which enhances reactivity in coupling reactions, and a piperidine scaffold, offering flexibility for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic processes while allowing selective deprotection when required. The chloro substituent at the 6-position provides a handle for subsequent modifications. This compound is valued for its high purity, consistent performance in multi-step syntheses, and utility in constructing complex heterocyclic systems. Its well-defined reactivity profile makes it a reliable choice for researchers developing bioactive molecules.
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate structure
2287331-93-3 structure
Product name:tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
CAS No:2287331-93-3
MF:C17H23ClN4O2
Molecular Weight:350.843122720718
CID:6287132
PubChem ID:165845387

tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
    • EN300-6749142
    • 2287331-93-3
    • インチ: 1S/C17H23ClN4O2/c1-17(2,3)24-16(23)21-8-6-12(7-9-21)11-22-15-10-13(18)4-5-14(15)19-20-22/h4-5,10,12H,6-9,11H2,1-3H3
    • InChIKey: NMONLHFQBQFIBL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(CC1CCN(C(=O)OC(C)(C)C)CC1)N=N2

計算された属性

  • 精确分子量: 350.1509537g/mol
  • 同位素质量: 350.1509537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 448
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.2Ų
  • XLogP3: 3.3

tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6749142-2.5g
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287331-93-3 95.0%
2.5g
$1848.0 2025-03-13
Enamine
EN300-6749142-0.25g
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287331-93-3 95.0%
0.25g
$867.0 2025-03-13
Enamine
EN300-6749142-0.5g
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287331-93-3 95.0%
0.5g
$905.0 2025-03-13
Enamine
EN300-6749142-5.0g
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287331-93-3 95.0%
5.0g
$2732.0 2025-03-13
Enamine
EN300-6749142-10.0g
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287331-93-3 95.0%
10.0g
$4052.0 2025-03-13
Enamine
EN300-6749142-1.0g
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287331-93-3 95.0%
1.0g
$943.0 2025-03-13
Enamine
EN300-6749142-0.05g
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287331-93-3 95.0%
0.05g
$792.0 2025-03-13
Enamine
EN300-6749142-0.1g
tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287331-93-3 95.0%
0.1g
$829.0 2025-03-13

tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate 関連文献

tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylateに関する追加情報

Research Brief on tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate (CAS: 2287331-93-3)

In recent years, the compound tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate (CAS: 2287331-93-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzotriazole and piperidine scaffold, has been explored for its potential applications in drug discovery, particularly as a versatile intermediate in the synthesis of biologically active compounds. The presence of the chloro-substituted benzotriazole moiety and the tert-butyl carbamate-protected piperidine ring offers a strategic handle for further functionalization, making it a valuable building block in medicinal chemistry.

Recent studies have focused on the synthetic utility of this compound in the development of novel kinase inhibitors and protease modulators. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of selective JAK2 inhibitors, which are being investigated for their therapeutic potential in myeloproliferative disorders. The study demonstrated that the chloro-benzotriazole group facilitates efficient cross-coupling reactions, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. Additionally, the tert-butyl carbamate protection on the piperidine nitrogen was found to enhance the stability of the intermediate during multi-step synthetic sequences.

Another significant application of this compound was reported in a 2024 study published in Bioorganic & Medicinal Chemistry Letters, where it served as a precursor for the development of novel HIV-1 protease inhibitors. Researchers utilized the scaffold to introduce hydrophobic substituents that interact with the protease's active site, resulting in compounds with improved binding affinity and selectivity. The study emphasized the importance of the 6-chloro substitution on the benzotriazole ring, which was found to contribute to enhanced metabolic stability in preclinical models.

From a mechanistic perspective, computational docking studies have revealed that derivatives of this compound exhibit favorable interactions with various therapeutic targets. Molecular dynamics simulations suggest that the piperidine ring adopts a chair conformation that optimally positions the benzotriazole moiety for target engagement. These insights have guided the rational design of next-generation analogs with improved pharmacokinetic properties.

In conclusion, tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate represents a promising scaffold in medicinal chemistry, with demonstrated applications in multiple therapeutic areas. Its synthetic versatility and favorable physicochemical properties make it a valuable tool for drug discovery efforts. Future research directions may include exploring its utility in targeted protein degradation strategies and as a component of PROTAC molecules, leveraging its ability to engage with various biological targets while maintaining good drug-like properties.

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